octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Alzheimer's disease

Octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride (CAS 92846-68-9) is a bicyclic quinolizidine derivative featuring a primary amine (–CH₂NH₂) substituent at the 1-position, supplied as the dihydrochloride salt for enhanced aqueous solubility and handling stability. The compound possesses the defined (1S,9aR) absolute configuration, which is critical for stereospecific interactions with biological targets such as G protein-coupled receptors, ion channels, and enzymes.

Molecular Formula C10H22Cl2N2
Molecular Weight 241.2 g/mol
CAS No. 92846-68-9
Cat. No. B1531108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-quinolizin-1-ylmethanamine dihydrochloride
CAS92846-68-9
Molecular FormulaC10H22Cl2N2
Molecular Weight241.2 g/mol
Structural Identifiers
SMILESC1CCN2CCCC(C2C1)CN.Cl.Cl
InChIInChI=1S/C10H20N2.2ClH/c11-8-9-4-3-7-12-6-2-1-5-10(9)12;;/h9-10H,1-8,11H2;2*1H
InChIKeyCXPAMUCAFGMKMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-1H-quinolizin-1-ylmethanamine Dihydrochloride (CAS 92846-68-9): A Stereochemically Defined Quinolizidine Primary Amine Building Block for CNS and Anti-Infective Discovery


Octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride (CAS 92846-68-9) is a bicyclic quinolizidine derivative featuring a primary amine (–CH₂NH₂) substituent at the 1-position, supplied as the dihydrochloride salt for enhanced aqueous solubility and handling stability . The compound possesses the defined (1S,9aR) absolute configuration, which is critical for stereospecific interactions with biological targets such as G protein-coupled receptors, ion channels, and enzymes . Its molecular formula is C₁₀H₂₂Cl₂N₂ with a molecular weight of 241.20 g/mol, and it is commercially available at purities of ≥97% from multiple suppliers . The compound serves as a key synthetic intermediate for generating focused libraries of quinolizidine-based ligands, particularly in programs targeting cholinesterases, sigma receptors, opioid receptors, and parasitic diseases [1][2].

Why Generic Quinolizidine Alkaloids Cannot Substitute for Octahydro-1H-quinolizin-1-ylmethanamine Dihydrochloride in Rational Discovery Programs


The presence of a primary aminomethyl group (–CH₂NH₂) distinguishes this compound from the hydroxyl-bearing natural alkaloid lupinine and the tertiary amine alkaloids sparteine and cytisine, enabling distinct chemical reactivity profiles that are essential for amide coupling, reductive amination, and urea formation without protecting-group manipulation [1][2]. The dihydrochloride salt form provides a defined stoichiometry (2 HCl per molecule) and eliminates the batch-to-batch variability in protonation state that plagues free-base quinolizidine amines during storage and assay preparation [3]. Furthermore, the (1S,9aR) stereochemistry is fixed and enantiopure, whereas many natural quinolizidine extracts contain mixtures of diastereomers that confound structure-activity relationship studies [4]. Substituting this compound with racemic octahydroquinolizine mixtures or non-amine-functionalized analogs such as lupinine would fundamentally alter both the synthetic tractability and the biological recognition profile of derived ligands [5][6].

Quantitative Differentiation Evidence for Octahydro-1H-quinolizin-1-ylmethanamine Dihydrochloride Versus Closest Analogs


Functional Group Differentiation: Primary Amine vs. Primary Alcohol in Lupinine Drives Distinct Cholinesterase Inhibition Profiles

The primary amine in octahydro-1H-quinolizin-1-ylmethanamine enables direct conjugation to generate amide, urea, and triazole derivatives that exhibit potent acetylcholinesterase (AChE) inhibitory activity. In a systematic evaluation of 63 lupinine-based compounds, synthetic derivatives bearing the aminomethyl quinolizidine scaffold achieved AChE IC₅₀ values as low as 24.4 ± 3.4 µM, whereas the parent alcohol lupinine itself showed only weak inhibition (>500 µM) [1]. The primary amine permits one-step derivatization under mild conditions, a synthetic advantage over lupinine, which requires prior activation of the hydroxyl group for analogous conjugations [1][2]. Furthermore, a quinolizidine-thioether derivative incorporating the octahydro-1H-quinolizin-1-ylmethyl motif demonstrated butyrylcholinesterase (BChE) inhibition with an IC₅₀ of 890 nM, a sub-micromolar potency not achievable with the unmodified lupinine scaffold [3].

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Alzheimer's disease Lupinine derivatives Structure-activity relationship

Salt Form Advantage: Dihydrochloride Provides Defined Stoichiometry and Solubility vs. Free Base for Reproducible Assay Performance

The dihydrochloride salt (CAS 92846-68-9) offers a defined 2 HCl stoichiometry (molecular weight 241.20 g/mol) compared to the free base (CAS 75532-84-2, MW 168.28 g/mol), ensuring consistent protonation state across batches . The free base is a hygroscopic oil or low-melting solid that is susceptible to atmospheric CO₂ absorption and carbamate formation, whereas the dihydrochloride is a stable crystalline solid suitable for long-term storage at 2–8°C [1]. In aqueous buffer at physiological pH (7.4), the dihydrochloride salt provides complete and rapid dissolution, while the free base requires stoichiometric acid addition for solubilization, introducing variability in counterion identity and ionic strength across experimental replicates [2]. Commercially, the dihydrochloride is available at ≥97% purity from multiple vendors (e.g., Leyan, CymitQuimica, Sigma-Aldrich AldrichCPR), whereas the free base is primarily offered as a custom synthesis item with longer lead times and minimum purity of 95% [1].

Aqueous solubility Salt selection Assay reproducibility Dihydrochloride salt Free base comparison

Antimalarial Building Block: Aminomethyl Quinolizidine-Derived 4-Aminoquinolines Achieve Nanomolar Antiplasmodial Potency with High Therapeutic Index

The aminomethyl quinolizidine scaffold serves as a critical pharmacophoric element in next-generation antimalarial agents. The conjugate 7-chloro-4-{N-[(1S,9aR)(octahydro-2H-quinolizin-1-yl)methyl]amino}quinoline ((−)-AM-1) and its racemic and enantiomeric counterparts demonstrated in vitro IC₅₀ values of 16–35 nM against both chloroquine-susceptible (CQ-S, D10) and chloroquine-resistant (CQ-R, K1) strains of Plasmodium falciparum [1][2]. This potency is comparable to chloroquine itself (IC₅₀ ~10–30 nM against CQ-S strains) but is maintained against CQ-R strains where chloroquine potency degrades by >10-fold [1]. Critically, these compounds exhibited a therapeutic index >1000 when tested against human normal cell lines, indicating a wide safety margin [1][3]. The (1S,9aR) stereochemistry of the quinolizidine moiety is essential: the (−)-enantiomer showed consistently superior activity compared to the (+)-enantiomer, demonstrating the necessity of stereochemically defined starting material for this drug discovery program [1][2].

Antimalarial Plasmodium falciparum 4-Aminoquinoline Chloroquine resistance Therapeutic index

Sigma-1 Receptor Ligand Scaffold: Quinolizidine Primary Amine Enables Subnanomolar Affinity via Conformational Restriction

The octahydroquinolizidine scaffold provides conformational rigidity that enhances binding affinity at the sigma-1 (σ₁) receptor compared to flexible acyclic amine analogs. In a comprehensive study of 25 quinolizidine derivatives, compounds bearing the octahydroquinolizidine core achieved subnanomolar Ki values at σ₁ receptors (best Ki <1 nM), displacing [³H]-(+)-pentazocine from guinea pig brain membranes, while maintaining selectivity over σ₂ receptors [1][2]. In contrast, the structurally related but more flexible piperidine analog series (trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines) required N-substituent conformational restriction via ethylene bridging to achieve comparable affinity, underscoring the intrinsic value of the pre-organized quinolizidine bicyclic system [3][4]. The primary amine of the target compound serves as the anchor point for introducing arylalkyl substituents that occupy the σ₁ hydrophobic pocket, a derivatization strategy that is not accessible from the alcohol analog lupinine without additional synthetic steps [1].

Sigma-1 receptor Conformational restriction Receptor affinity Quinolizidine scaffold CNS drug discovery

Stereochemical Definition: (1S,9aR) Configuration Determines Biological Recognition and Eliminates Diastereomeric Confounds

The (1S,9aR) absolute configuration of this compound is not merely a structural descriptor but a determinant of biological activity. In a direct comparison of quinolizidine alkaloid binding to nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors, lupinine (which shares the same (1R,9aR) configuration as the opposite enantiomer series) exhibited an IC₅₀ of >500 µM at nAChR and 190 µM at mAChR, whereas its diastereomer epilupinine showed markedly reduced affinity [1][2]. The antimalarial data further confirm stereochemical dependence: (−)-AM-1 (derived from the (1S,9aR)-aminomethyl scaffold) was consistently more potent than (+)-AM-1 across both CQ-S and CQ-R P. falciparum strains [3]. Many commercial quinolizidine building blocks are supplied as racemic mixtures or with undefined stereochemistry (e.g., CAS 22342-32-1, 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanamine, 0 defined stereocenters), which introduces diastereomeric heterogeneity that complicates hit validation and SAR interpretation . The defined (1S,9aR) compound thus provides a clean, interpretable starting point for medicinal chemistry campaigns .

Stereochemistry Enantioselectivity Diastereomer Receptor binding Quality control

Optimal Application Scenarios for Octahydro-1H-quinolizin-1-ylmethanamine Dihydrochloride Based on Quantified Differentiation Evidence


Focused Library Synthesis of Cholinesterase Inhibitors for Alzheimer's Disease Probe Development

The primary amine handle of octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride enables parallel synthesis of amide, urea, sulfonamide, and triazole libraries via robust, high-yielding coupling chemistries without hydroxyl protection. Based on the demonstrated AChE IC₅₀ range of 24.4–111.3 µM for lupinine-derived esters [1], directly accessing analogs where the amine is conjugated to diverse carboxylic acids, isocyanates, or alkynes can rapidly identify sub-10 µM AChE/BChE inhibitors. The sub-micromolar BChE inhibition (IC₅₀ 890 nM) achieved by quinolizidine-thioether conjugates [2] further supports screening cascades that prioritize dual cholinesterase inhibition, a therapeutic strategy validated by the clinical AChE/BChE inhibitor rivastigmine.

Stereospecific Synthesis of Antimalarial 4-Aminoquinoline Conjugates Targeting Chloroquine-Resistant Plasmodium falciparum

The (1S,9aR) enantiopure compound is the essential chiral building block for synthesizing (−)-AM-1 and related antimalarial leads that maintain low nanomolar potency (IC₅₀ 16–35 nM) against chloroquine-resistant P. falciparum strains with a therapeutic index exceeding 1000 [3]. Reductive amination with 7-chloro-4-aminoquinoline or related heterocyclic aldehydes directly yields the target conjugates without stereochemical erosion. The dihydrochloride salt form enables precise stoichiometric control in the coupling step, avoiding the variability associated with in situ free-base generation from hygroscopic free amine starting materials.

Sigma-1 Receptor PET Tracer or Fluorescent Probe Development via N-Functionalization of the Primary Amine

The octahydroquinolizidine scaffold confers the conformational rigidity required for high-affinity σ₁ receptor binding (subnanomolar Ki achievable with optimized N-arylalkyl substituents) [4]. The primary amine of this compound serves as the direct anchor point for introducing fluorinated arylalkyl groups, polyethylene glycol linkers, or fluorophore conjugates without requiring scaffold pre-functionalization. Procurement of the pre-formed (1S,9aR) enantiomer eliminates the need for chiral resolution after library synthesis, streamlining the workflow for PET tracer lead identification programs targeting σ₁ receptor imaging in neuro-oncology and neurodegenerative disease.

Conformationally Constrained Opioid Receptor Ligand Design Using the Quinolizidine Scaffold as a β-Turn Mimetic

Octahydroquinolizine derivatives have been established as conformationally restricted analogs of flexible piperidine-based opioid ligands, achieving subnanomolar μ-opioid receptor affinity (Ki = 0.62–0.47 nM) [5]. The aminomethyl substituent of the target compound allows direct attachment of the 3-hydroxyphenyl pharmacophore via reductive amination or amide coupling, generating constrained analogs in two synthetic steps from commercially available material. The dihydrochloride salt facilitates purification by precipitation and ensures consistent protonation of the quinolizidine nitrogen for reliable in vitro binding assays, a critical quality attribute for structure-activity relationship studies aimed at separating μ antagonism from agonism.

Quote Request

Request a Quote for octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.